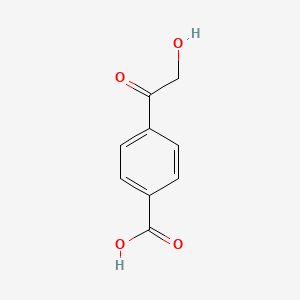
3-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸是一种属于噻唑衍生物类的化合物。其特点是含有一个噻唑环,这是一个五元环,包含硫和氮原子。叔丁氧羰基 (Boc) 基团是合成有机化学中常用的保护基团,用于保护胺类免受不必要的反应。
准备方法
合成路线和反应条件
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸的合成通常包括用 Boc 基团保护氨基,然后形成噻唑环。一种常见的方法是使 3-氨基丙酸与二叔丁基二碳酸酯反应,形成 Boc 保护的氨基酸。 然后将此中间体在特定条件下与噻唑衍生物反应,生成最终产物 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用自动化反应器和优化的反应条件可以提高产量和纯度。该过程通常包括保护、成环和通过结晶或色谱法纯化等步骤。
化学反应分析
反应类型
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸可以进行多种化学反应,包括:
氧化: 噻唑环可以在特定条件下被氧化。
还原: 该化合物可以被还原形成不同的衍生物。
取代: Boc 基团可以用其他保护基团或官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂等还原剂。
取代: 可以使用三氟乙酸等试剂除去 Boc 基团。
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可以生成亚砜或砜,而还原可以生成胺或醇。
科学研究应用
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸在科学研究中有多种应用:
化学: 它用于合成肽和其他复杂分子。
生物学: 该化合物可以作为合成生物活性分子的构建块。
医药: 它参与药物的开发,特别是酶抑制剂和受体激动剂的合成。
工业: 该化合物用于生产特种化学品和材料.
作用机制
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸的作用机制涉及它与特定分子靶标的相互作用。Boc 基团保护氨基,使其他位点可以进行选择性反应。噻唑环可以与酶或受体相互作用,调节其活性。 确切的途径取决于具体的应用和靶分子 .
相似化合物的比较
类似化合物
- 3-氨基-2-((叔丁氧羰基)氨基)丙酸
- 2-((叔丁氧羰基)氨基)-3-(4-氯苯基)丙酸
- N-(叔丁氧羰基)乙醇胺
独特性
4-(2-((叔丁氧羰基)氨基)噻唑-4-基)丙酸的独特性在于存在噻唑环,它赋予了特定的化学性质和反应性。 Boc 基团在合成过程中提供保护,允许选择性反应和形成复杂分子 .
属性
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-9-12-7(6-18-9)4-5-8(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXFFTYVSXBHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
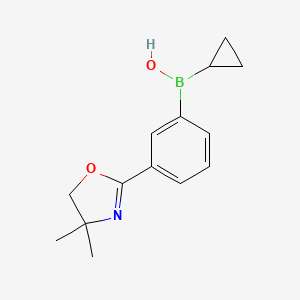
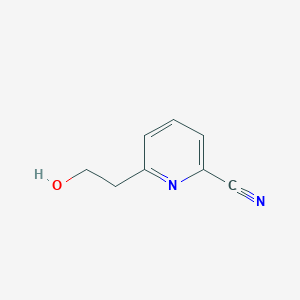
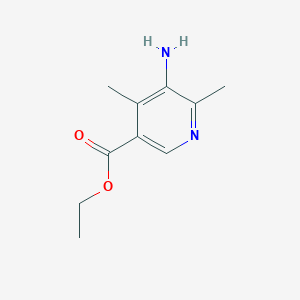


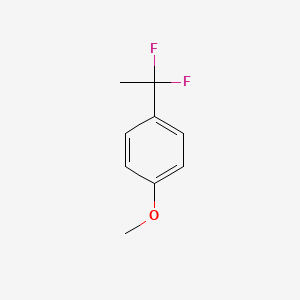
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
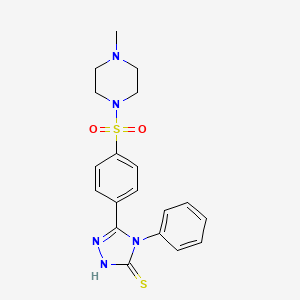
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
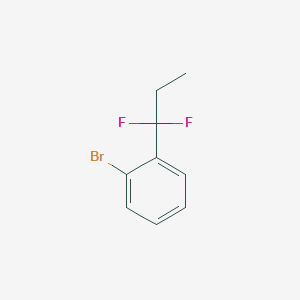
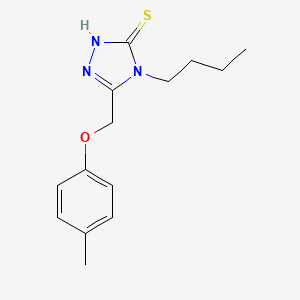
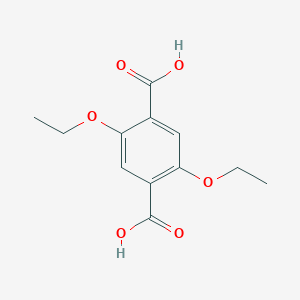
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
